N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide is a complex organic compound that features a benzoxazole moiety linked to an adamantane structure via a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide typically involves the following steps:
Formation of the Benzoxazole Moiety: This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.
Coupling with Phenyl Ring: The benzoxazole is then coupled with a phenyl ring through a substitution reaction.
Attachment to Adamantane: The final step involves attaching the benzoxazole-phenyl intermediate to an adamantane carboxylic acid derivative using amide bond formation techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzoxazole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the benzoxazole or adamantane.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzoxazole derivative with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism by which N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide exerts its effects involves interactions with specific molecular targets. The benzoxazole moiety can interact with enzymes or receptors, while the adamantane structure provides stability and enhances binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-Benzoxazol-2-yl)phenyl]nicotinamide
- 4,4’-Bis(2-benzoxazolyl)stilbene
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide is unique due to the presence of the adamantane structure, which imparts additional stability and enhances its binding properties compared to other benzoxazole derivatives. This makes it particularly valuable in applications requiring robust and stable compounds.
Properties
Molecular Formula |
C24H24N2O2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C24H24N2O2/c27-23(24-12-15-9-16(13-24)11-17(10-15)14-24)25-19-7-5-18(6-8-19)22-26-20-3-1-2-4-21(20)28-22/h1-8,15-17H,9-14H2,(H,25,27) |
InChI Key |
SYNMRUVBOFMBHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 |
Origin of Product |
United States |
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